molecular formula C17H17ClN2O5S B2948816 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide CAS No. 2034410-28-9

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

Cat. No.: B2948816
CAS No.: 2034410-28-9
M. Wt: 396.84
InChI Key: UTMHKJJPCKUKPC-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound that features a combination of heterocyclic structures

Preparation Methods

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 5-chlorothiophene and 2,3-dihydro-1,4-benzodioxin. These intermediates are then subjected to various reaction conditions, including alkylation, amidation, and cyclization, to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can be compared with other similar compounds, such as:

    N-[(5-chlorothiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.

    N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide: Another related compound with variations in its substituents, which can affect its reactivity and applications.

The uniqueness of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-23-13(14-4-5-15(18)26-14)9-19-16(21)17(22)20-10-2-3-11-12(8-10)25-7-6-24-11/h2-5,8,13H,6-7,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMHKJJPCKUKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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